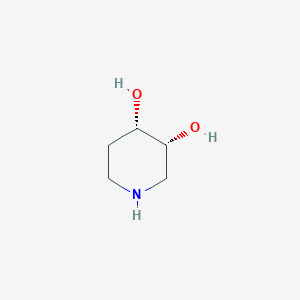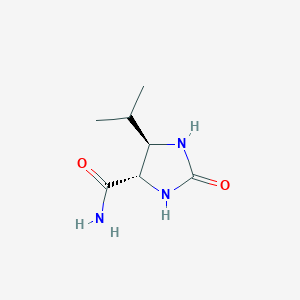
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine, also known as F-ara-A, is a synthetic purine nucleoside analog that has been extensively studied for its potential as an anticancer agent. This compound was first synthesized in the 1960s and has since been the subject of numerous scientific investigations.
Aplicaciones Científicas De Investigación
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is a prodrug that is converted to the active metabolite, 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP, by cellular kinases. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination.
Mecanismo De Acción
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is converted to 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP, which inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP also inhibits ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This results in the depletion of intracellular deoxynucleotide triphosphate pools, leading to DNA damage and cell death.
Biochemical and Physiological Effects
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has also been shown to have radiosensitizing effects, making it a potential candidate for combination therapy with radiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is its broad spectrum of activity against a variety of cancer cell lines. Another advantage is its ability to induce apoptosis, which is a desirable effect for an anticancer agent. However, 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has a number of limitations for lab experiments. It is a prodrug that requires cellular activation, which can make it difficult to study in vitro. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is also highly cytotoxic, which can make it difficult to use in animal studies.
Direcciones Futuras
Future research on 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine could focus on developing new synthetic methods to improve the yield and purity of the compound. Another direction for research could be to investigate the potential of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine as a radiosensitizer in combination with radiation therapy. Additionally, research could focus on developing new prodrugs of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine that are more easily activated in cells. Finally, research could investigate the potential of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine as an immunomodulatory agent, as it has been shown to modulate the immune response.
Métodos De Síntesis
The synthesis of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine involves the reaction of 2-fluoro-2-deoxy-D-ribose with 6-chloropurine in the presence of a base to form 6-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purine. This intermediate is then treated with silver fluoride to form 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine. The overall yield of this synthesis method is approximately 30%.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSVZNYQTCFEON-AYQXTPAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



